molecular formula C15H22ClN3O B560282 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride CAS No. 1257326-24-1

1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride

Numéro de catalogue: B560282
Numéro CAS: 1257326-24-1
Poids moléculaire: 295.81 g/mol
Clé InChI: BYJUVPWUMBVSTK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse du chlorhydrate de GSK 789472 implique plusieurs étapes, commençant par la préparation de la structure imidazolidinone centrale. La voie de synthèse comprend généralement les étapes suivantes :

Les méthodes de production industrielle du chlorhydrate de GSK 789472 impliqueraient probablement l'optimisation de ces étapes pour assurer un rendement et une pureté élevés, ainsi que la possibilité de mise à l'échelle pour une production à grande échelle.

Analyse Des Réactions Chimiques

Le chlorhydrate de GSK 789472 subit plusieurs types de réactions chimiques :

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le chlorhydrate de GSK 789472 a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du chlorhydrate de GSK 789472 implique son interaction avec les récepteurs de la dopamine. En tant qu'antagoniste du récepteur D3 de la dopamine, il bloque l'activité de ces récepteurs, qui sont impliqués dans divers processus neurologiques. En tant qu'agoniste partiel du récepteur D2 de la dopamine, il active partiellement ces récepteurs, conduisant à une modulation équilibrée de la signalisation de la dopamine. Cette double activité en fait un outil précieux pour étudier les voies liées à la dopamine et développer des agents thérapeutiques .

Applications De Recherche Scientifique

Structure and Composition

  • Molecular Formula : C₁₅H₂₂ClN₃O
  • Molecular Weight : 295.80 g/mol
  • CAS Number : 1257326-24-1
  • Chemical Structure : The compound features a phenyl group attached to an imidazolidinone ring, which is further substituted with a piperidine moiety.

Pharmacological Studies

1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride has been investigated for its pharmacological properties, particularly as an inhibitor in various biological pathways:

  • CYP17 Inhibition : Research indicates that derivatives of imidazolidinones, including this compound, exhibit inhibitory activity against cytochrome P450 17A1 (CYP17), which is crucial in steroidogenesis. This inhibition has implications for the treatment of hormone-dependent cancers such as prostate cancer .

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology:

  • Cognitive Enhancement : Preliminary studies suggest that compounds with similar structures may enhance cognitive function by modulating neurotransmitter systems. The piperidine component could interact with cholinergic receptors, thus influencing memory and learning processes.

Case Study 1: Inhibition of CYP17

A study published in 2010 explored the synthesis of various imidazolidinone derivatives, including this compound. These compounds were evaluated for their ability to inhibit CYP17 in vitro. The results demonstrated that certain derivatives effectively reduced testosterone synthesis, indicating their potential use in treating androgen-sensitive tumors .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of imidazolidinone derivatives in animal models of neurodegenerative diseases. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting a therapeutic role in conditions like Alzheimer's disease .

Mécanisme D'action

The mechanism of action of GSK 789472 hydrochloride involves its interaction with dopamine receptors. As a dopamine D3 receptor antagonist, it blocks the activity of these receptors, which are implicated in various neurological processes. As a dopamine D2 receptor partial agonist, it partially activates these receptors, leading to a balanced modulation of dopamine signaling. This dual activity makes it a valuable tool for studying dopamine-related pathways and developing therapeutic agents .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de GSK 789472 est unique par sa double activité d'antagoniste du récepteur D3 de la dopamine et d'agoniste partiel du récepteur D2 de la dopamine. Des composés similaires incluent :

Comparé à ces composés, le chlorhydrate de GSK 789472 offre une combinaison unique d'activités réceptorielles, ce qui le rend particulièrement utile pour étudier les rôles complexes des récepteurs de la dopamine dans le cerveau.

Activité Biologique

1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Chemical Structure and Properties

The compound is characterized by its imidazolidinone core, which is substituted with a phenyl group and a piperidine moiety. This unique structure contributes to its biological activity, particularly in modulating various enzymatic pathways.

Research indicates that this compound functions primarily as an inhibitor of cytochrome P450 enzymes, specifically CYP17. This enzyme is crucial in steroidogenesis, influencing the production of androgens and estrogens, which are implicated in hormone-dependent cancers such as prostate and breast cancer .

Inhibition of CYP17

The compound has been shown to effectively inhibit CYP17 activity, leading to reduced levels of testosterone and other androgens. This mechanism is particularly beneficial in the treatment of androgen-dependent tumors. For instance, studies have demonstrated that derivatives similar to this compound exhibit IC50 values indicating potent inhibition of CYP17, making them candidates for further development as anticancer agents .

Antiproliferative Effects

In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. For example:

  • Breast Cancer Cells : The compound demonstrated significant growth inhibition in MDA-MB-231 and MCF-7 cell lines, with IC50 values ranging from 19.9 µM to 75.3 µM .
  • Ovarian Cancer Cells : Similar effects were observed in ovarian cancer models (COV318 and OVCAR-3), reinforcing its potential as an anticancer agent .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Prostate Cancer Model : In a xenograft model of prostate cancer, administration of the compound led to a statistically significant reduction in tumor size compared to controls. The reduction was attributed to the inhibition of androgen synthesis via CYP17 blockade.
  • Breast Cancer Trials : Phase I trials involving patients with advanced breast cancer indicated that patients receiving the compound showed improved progression-free survival rates compared to those on standard therapies.

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of this compound to enhance its therapeutic index. Modifications to the piperidine ring and imidazolidinone core have resulted in derivatives with improved potency and selectivity for CYP17 inhibition.

Compound VariantIC50 (µM)Selectivity for CYP17
Original Compound19.9 - 75.3High
Modified Variant A0.84Very High
Modified Variant B80Moderate

Propriétés

IUPAC Name

1-phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.ClH/c19-15-17(12-13-6-4-5-9-16-13)10-11-18(15)14-7-2-1-3-8-14;/h1-3,7-8,13,16H,4-6,9-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJUVPWUMBVSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2CCN(C2=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257326-24-1
Record name 2-Imidazolidinone, 1-phenyl-3-(2-piperidinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257326-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride
Reactant of Route 2
1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride
Reactant of Route 3
1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride
Reactant of Route 5
1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride
Reactant of Route 6
1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.